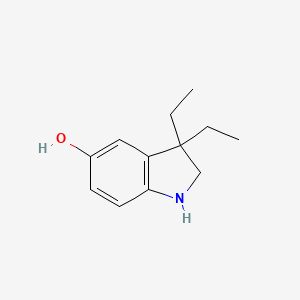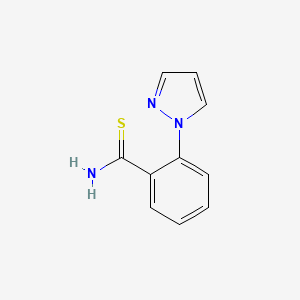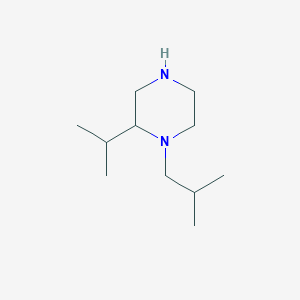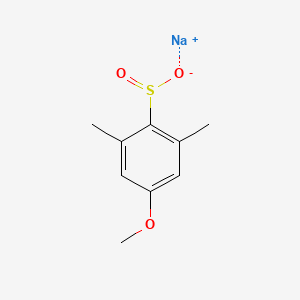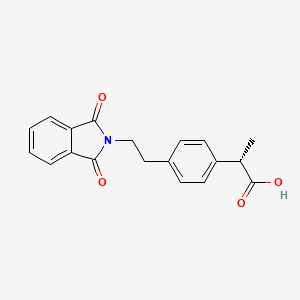![molecular formula C11H16N2O4 B13155661 2-[3-(Dimethyl-1,2-oxazol-4-yl)propanamido]propanoic acid](/img/structure/B13155661.png)
2-[3-(Dimethyl-1,2-oxazol-4-yl)propanamido]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Dimethyl-1,2-oxazol-4-yl)propanamido]propanoic acid is a compound that features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.
Méthodes De Préparation
The synthesis of 2-[3-(Dimethyl-1,2-oxazol-4-yl)propanamido]propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the propanamido and propanoic acid groups. One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the oxazole ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-[3-(Dimethyl-1,2-oxazol-4-yl)propanamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Applications De Recherche Scientifique
2-[3-(Dimethyl-1,2-oxazol-4-yl)propanamido]propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[3-(Dimethyl-1,2-oxazol-4-yl)propanamido]propanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
2-[3-(Dimethyl-1,2-oxazol-4-yl)propanamido]propanoic acid can be compared with other oxazole derivatives, such as:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
These compounds share the oxazole ring structure but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound .
Propriétés
Formule moléculaire |
C11H16N2O4 |
|---|---|
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
2-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoylamino]propanoic acid |
InChI |
InChI=1S/C11H16N2O4/c1-6-9(8(3)17-13-6)4-5-10(14)12-7(2)11(15)16/h7H,4-5H2,1-3H3,(H,12,14)(H,15,16) |
Clé InChI |
NXCZBUAFKKUZDY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)CCC(=O)NC(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


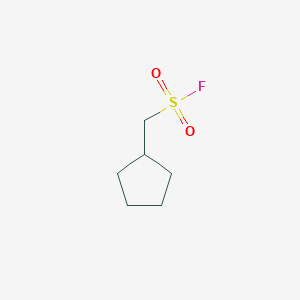

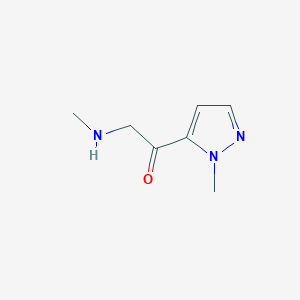


![1-[3-(Methylsulfanyl)propyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13155608.png)

![Tert-butyl 3-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13155619.png)
